Heterocycle Identity (Furan vs. Thiophene) Drives Differential AhR and ER Transactivation Potency
In a direct head-to-head comparison of furan-2-yl, thiophen-2-yl, and pyrrol-2-yl indole ethanone analogs (structurally proximal to the target compound class), 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone (FIE) exhibited high transactivation activity at human AhR and ERs, while the thiophene and pyrrole congeners displayed distinctly different agonist profiles. The study explicitly concludes that heterocycle substitution at the 2-position of the indole scaffold dictates receptor activation outcome [1]. This provides scaffold-level evidence that the furan-2-yl variant of the target compound cannot be substituted with the thiophene analog (CAS 823821-79-0) without altering biological readout.
| Evidence Dimension | AhR and ER transactivation activity |
|---|---|
| Target Compound Data | Furan-2-yl indole ethanone (FIE) – high activity in AhR and ER transactivation assays (quantitative values not reported in abstract) |
| Comparator Or Baseline | Thiophen-2-yl and pyrrol-2-yl indole ethanone analogs – distinct agonist profiles differing from FIE |
| Quantified Difference | Qualitatively distinct agonist profiles; heterocycle identity dictates receptor activation |
| Conditions | Human AhR and ER transactivation assays (Current Organic Chemistry, 2013) |
Why This Matters
This scaffold-level evidence demonstrates that the furan-2-yl → thiophen-2-yl substitution is not bioequivalent; procurement decisions must specify the furan variant to ensure target-specific activity.
- [1] Current Organic Chemistry, 2013, 17(20), 2307-2324. Biomimetic Synthesis and Analytics of the Human Aryl Hydrocarbon Receptor Agonist 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, and its 1-(thiophen-2-yl) and 1-(pyrrol-2-yl) Analogues. Available at: https://www.benthamscience.com View Source
